Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one structure
93634-54-9 structure
商品名:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
CAS番号:93634-54-9
MF:C12H11NO2
メガワット:201.221243143082
MDL:MFCD00220066
CID:1023942

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 化学的及び物理的性質

名前と識別子

    • (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
    • (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
    • NSC636401
    • NSC624441
    • (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
    • (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
    • DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • AHF103177
    • 5903AC
    • ST2408385
    • (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
    • 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
    • (z)-4-(4-methylbenzylidene)-
    • (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
    • 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
    • MDL: MFCD00220066
    • インチ: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
    • InChIKey: DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • ほほえんだ: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 323
  • トポロジー分子極性表面積: 38.7

じっけんとくせい

  • 密度みつど: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 139-140 ºC
  • ようかいど: 微溶性(1.2 g/l)(25ºC)、

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one セキュリティ情報

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM130173-5g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
$298 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-50mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
50mg
85.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-1g
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
¥301.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥101.0 2023-09-05
Fluorochem
227150-5g
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
£192.00 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233529-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥105.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-200mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
200mg
197.0CNY 2021-07-12
Ambeed
A176916-100mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
100mg
$30.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
250mg
298CNY 2021-05-08
Chemenu
CM130173-1g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
$281 2021-08-05

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 - 7 h, 75 - 85 °C; cooled
リファレンス
A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino group
Kawasaki, Atsushi; Maekawa, Kei; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Tetrahedron, 2004, 60(42), 9517-9524

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium acetate
リファレンス
An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters
Jia, Jia; Fan, Dongyang; Zhang, Jian; Zhang, Zhenfeng; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2018, 360(19), 3793-3800

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenation
Cativiela, C.; Fernandez, J.; Mayoral, J. A.; Melendez, E.; Oro, L. A.; et al, Anales de Quimica, 1983, 79(2), 188-93

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, rt → reflux; cooled
リファレンス
Concerning the thermal diastereomerization of the green fluorescent protein chromophore
Hager, Beate; Schwarzinger, Bettina; Falk, Heinz, Monatshefte fuer Chemie, 2006, 137(2), 163-168

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C
リファレンス
Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acids
Cao, Hao-Qiang; Liu, Hao-Nan ; Liu, Zhe-Yuan; Qiao, Baokun; Zhang, Fa-Guang ; et al, Organic Letters, 2020, 22(16), 6414-6419

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  100 °C
リファレンス
A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formation
Liu, Bingjie; Zhang, Yueteng; Huang, Gang; Zhang, Xinting; Niu, Pengfei; et al, Organic & Biomolecular Chemistry, 2014, 12(23), 3912-3923

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, rt
リファレンス
Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones
Zhang, Zhenfeng; Hu, Qiupeng; Wang, Yingjie; Chen, Jianzhong; Zhang, Wanbin, Organic Letters, 2015, 17(21), 5380-5383

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
リファレンス
An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric Hydrogenation
Jia, Jia; Ling, Zheng; Zhang, Zhenfeng; Tamura, Ken; Gridnev, Ilya D.; et al, Advanced Synthesis & Catalysis, 2018, 360(4), 738-743

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, 25 °C
リファレンス
Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction
An, Qianjin; Shen, Jiefeng; Liu, Delong; Liu, Yangang; Zhang, Wanbin, Organic Letters, 2017, 19(11), 2925-2928

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  rt; 1 h, reflux
リファレンス
Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureus
Matiadis, Dimitris ; Tsironis, Dimitrios ; Stefanou, Valentina; Boussias, Spyridon; Panagiotopoulou, Angeliki; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(10),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
リファレンス
Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives
Suh, Junghun; Lee, Eun; Myoung, Young Chan; Kim, Minwoo; Kim, Soodan, Journal of Organic Chemistry, 1985, 50(7), 977-80

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivatives
Chen, Yeh Long; Chen, Shwu Jing; Lee, Kuan Han; Huang, Bor Ruey; Tzeng, Cherng Chyi, Nucleosides & Nucleotides, 1993, 12(9), 925-40

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 100 - 110 °C; overnight, 25 °C
リファレンス
Oxazolone-Based Photoswitches: Synthesis and Properties
Blanco-Lomas, Marina; Funes-Ardoiz, Ignacio; Campos, Pedro J.; Sampedro, Diego, European Journal of Organic Chemistry, 2013, 2013(29), 6611-6618

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Potassium acetate ;  rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ;  rt
リファレンス
Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhos
Ouyang, Guang-Hui; He, Yan-Mei; Li, Yong; Xiang, Jun-Feng; Fan, Qing-Hua, Angewandte Chemie, 2015, 54(14), 4334-4337

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, reflux; reflux → rt; overnight, rt
リファレンス
Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors
, Brazil, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalanines
Hoshina, Hideki; Kubo, Kanji; Morita, Asako; Sakurai, Tadamitsu, Tetrahedron, 2000, 56(19), 2941-2951

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride ,  Water
リファレンス
Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivatives
Hoshina, Hideki; Tsuru, Hitoshi; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Heterocycles, 2000, 53(10), 2261-2274

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4.5 h, reflux
リファレンス
Preparation of peptides for treating resistant tumors
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 h, 140 °C - reflux
リファレンス
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds
Clagg, Kyle; Hou, Haiyun; Weinstein, Adam B.; Russell, David; Stahl, Shannon S.; et al, Organic Letters, 2016, 18(15), 3586-3589

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sodium acetate
リファレンス
On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones
Cativiela, C.; Diaz de Villegas, M. D.; Melendez, E., Journal of Heterocyclic Chemistry, 1985, 22(6), 1655-7

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd